2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate

Description

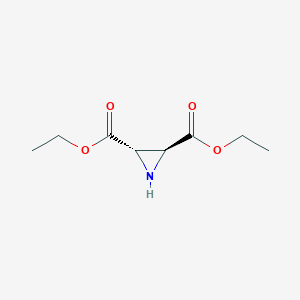

Chemical Structure and Properties 2,3-Diethyl (2S,3S)-aziridine-2,3-dicarboxylate is a chiral aziridine derivative with two ethyl ester groups at positions 2 and 3 of the strained three-membered aziridine ring. Its stereochemistry (2S,3S) is critical for its biological activity and synthetic utility. The molecular formula is C₈H₁₃NO₄, with a molecular weight of 187.19 g/mol (calculated from and ). The compound is synthesized via stereospecific methods, such as the reaction of diethyl tartrate with thionyl chloride, followed by cyclization ().

Biological and Pharmacological Relevance Aziridine derivatives are known for their alkylating properties, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This compound has been investigated as an inhibitor of cysteine proteases (e.g., cathepsins) and viral proteases, such as SARS-CoV-2 Mpro (). Its mechanism involves irreversible ring-opening alkylation, disrupting enzyme function ().

Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S,3S)-aziridine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCRASVHGJDHRS-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136314-88-0 | |

| Record name | 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridines, including 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate, can be achieved through the coupling of amines and alkenes via an electrogenerated dication . This method involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions. This approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods .

Industrial Production Methods

These methods ensure the availability of high-purity compounds for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of different amine derivatives.

Substitution: The aziridine ring can undergo substitution reactions, leading to the formation of various substituted aziridines.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, and primary amines . The reactions are typically carried out under basic conditions to facilitate the formation of the desired products .

Major Products Formed

The major products formed from these reactions include diverse amine products and biologically active molecules that contain the aziridine functional group .

Scientific Research Applications

Antiparasitic Activity

Research has highlighted the potential of aziridine-2,3-dicarboxylates as antileishmanial agents . A study demonstrated that specific derivatives of aziridine-2,3-dicarboxylate effectively inhibit the growth of Leishmania parasites. The compounds exhibited low toxicity to host cells while significantly reducing the infection rates in macrophages. Notably, treatment with these compounds increased the secretion of pro-inflammatory cytokines such as interleukin-12 and tumor necrosis factor-alpha, indicating an immune-modulatory effect that enhances host defense mechanisms against parasitic infections .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules . For instance, it can be used in the preparation of peptidomimetics and other heterocyclic compounds through nucleophilic ring-opening reactions. The ability to modify the aziridine ring allows for the creation of diverse chemical entities with potential therapeutic applications .

Anticancer Research

Recent studies have investigated the anticancer properties of aziridine derivatives. The compound's structural features facilitate interactions with biological targets involved in cancer cell proliferation. For example, aziridine derivatives have shown promising results in inhibiting specific cancer cell lines, including human breast adenocarcinoma and cervical carcinoma cells. These findings suggest that aziridine-2,3-dicarboxylate could be a valuable scaffold for developing new anticancer agents .

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis , particularly through its application in chiral synthesis methodologies. The use of chiral guanidinium salts in reactions involving aziridine-2,3-dicarboxylate allows for high diastereoselectivity and enantioselectivity, making it a valuable tool for producing enantiopure compounds necessary for pharmaceutical development .

Mechanistic Studies

Aziridine-2,3-dicarboxylate has been utilized in mechanistic studies to understand reaction pathways involving aziridines. Its reactivity under various conditions provides insights into the behavior of similar compounds and aids in the development of new synthetic methodologies .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate involves the formation of a highly reactive aziridine ring, which can undergo ring-opening reactions to form diverse amine products . The molecular targets and pathways involved in its biological activity are still under investigation, but the compound’s significant ring strain and reactivity are key factors in its mechanism of action .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Inhibitory Potency

Biological Activity

2,3-Diethyl (2S,3S)-aziridine-2,3-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antileishmanial effects, antimicrobial properties, and potential anticancer applications. The findings are supported by various studies that highlight its pharmacological potential.

Antileishmanial Activity

Recent studies have identified this compound as a promising candidate for treating leishmaniasis.

- Mechanism of Action : The compound acts primarily by inhibiting cysteine cathepsins in Leishmania species. Specifically, it has been shown to selectively inhibit cathepsin L-like enzymes, which are crucial for the survival and proliferation of these parasites .

- In Vitro Efficacy : In vitro tests demonstrated that derivatives of this compound significantly reduced the viability of Leishmania major promastigotes and amastigotes. For instance, one derivative showed an IC50 value of 37.4 μM against promastigotes and 2.3 μM against amastigotes .

| Compound | IC50 (Promastigotes) | IC50 (Amastigotes) |

|---|---|---|

| This compound | 37.4 μM | 2.3 μM |

Antimicrobial Properties

The compound also exhibits notable antimicrobial activities.

- Broad-Spectrum Activity : Aziridine derivatives have been reported to possess antibacterial properties against various strains of bacteria. The structure of aziridines contributes to their effectiveness as alkylating agents .

- Comparative Studies : In comparative studies against standard antibiotics, certain aziridine derivatives demonstrated superior activity against resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .

Anticancer Potential

The anticancer properties of aziridine compounds are well-documented.

- Cell Viability Inhibition : Research indicates that aziridine derivatives can inhibit cell viability in various cancer cell lines. For example, certain derivatives were found to disrupt cell membranes and induce reactive oxygen species (ROS) in HeLa cells .

- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest in the S phase, leading to reduced proliferation rates in cancer cells .

| Cell Line | Effect on Cell Viability | Mechanism |

|---|---|---|

| HeLa | Significant inhibition | ROS induction |

| Ishikawa | Significant inhibition | Cell cycle arrest |

Case Studies

Several case studies underscore the biological activity of this compound:

- Leishmanicidal Activity : A study demonstrated that the compound not only inhibited L. major but also induced a proleishmanial T helper type 2 response in vivo by modulating host immune responses .

- Antimicrobial Efficacy : Another investigation revealed that aziridine derivatives exhibited potent antibacterial effects against clinical isolates of MRSA compared to conventional antibiotics like oxacillin and streptomycin .

Q & A

What synthetic methodologies are recommended for preparing 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate, and how can stereoselectivity be optimized?

Level: Advanced

Methodological Answer:

Synthesis typically involves esterification of aziridine-2,3-dicarboxylic acid with ethanol, followed by chiral resolution. Key steps include:

- Esterification: Use thionyl chloride or DCC-mediated coupling under anhydrous conditions at 0–5°C to minimize racemization .

- Stereoselective Cyclization: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., cinchona alkaloid derivatives) to control (2S,3S) configuration.

- Purification: Chiral column chromatography (cellulose-based phases) or membrane separation technologies (e.g., enantioselective nanofiltration) enhances enantiomeric excess (>98% ee) .

Optimization: Factorial design experiments (e.g., varying temperature, solvent polarity, catalyst loading) systematically identify optimal conditions. For example, a 2^3 design evaluates interactions between ethanol:water ratios, reaction time, and catalyst type .

How is the absolute configuration of this compound confirmed experimentally?

Level: Basic

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Anomalous scattering from heavy atom derivatives (e.g., bromine-substituted analogs) resolves stereochemistry. A recent study of a pyridine-dicarboxylate indium complex demonstrated this approach .

- Circular Dichroism (CD): Compare Cotton effects with known stereoisomers. A positive peak near 220 nm confirms (2S,3S) configuration .

- NMR Correlation: NOESY spectra identify spatial proximity of ethyl groups and aziridine protons, corroborating stereochemistry.

What safety protocols are critical when handling aziridine derivatives like this compound?

Level: Basic

Methodological Answer:

Aziridines are alkylating agents with potential mutagenicity. Key precautions include:

- PPE: Nitrile gloves, lab coats, and goggles.

- Engineering Controls: Conduct reactions in fume hoods with negative pressure .

- Storage: Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent degradation .

- Spill Management: Neutralize with 10% acetic acid (skin contact) or ethanol/water mixtures (spills) .

How can researchers resolve contradictions in reported physical properties (e.g., melting points, spectral data)?

Level: Advanced

Methodological Answer:

Discrepancies often arise from impurities or methodological variability. A systematic approach includes:

Purity Assessment: Validate via HPLC (≥95% purity threshold) and elemental analysis.

Cross-Validation: Compare with structurally analogous compounds (e.g., pyridine-2,3-dicarboxylic acid, δ 8.5–9.0 ppm for aromatic protons) .

Standardized Protocols: Reproduce experiments under controlled conditions (e.g., deuterated solvents, calibrated equipment).

Example Table:

| Property | Reported Value | Likely Source of Variation |

|---|---|---|

| Melting Point | 120–125°C | Solvent crystallization |

| ¹H NMR (aziridine CH) | 3.2–3.5 ppm | Solvent (CDCl₃ vs. DMSO-d₆) |

What computational tools predict the reactivity of the aziridine ring in this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): B3LYP/6-31G* calculations model ring-opening mechanisms (e.g., nucleophilic attack at C2 or C3). Fukui indices identify electrophilic hotspots .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on transition states during ring-opening reactions.

- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) to guide derivatization .

How does the choice of catalyst influence stereoselectivity in aziridine synthesis?

Level: Advanced

Methodological Answer:

- Chiral Lewis Acids: Scandium(III)-pybox complexes induce high enantioselectivity (up to 95% ee) by coordinating to the dicarboxylate moiety .

- Organocatalysts: Thiourea derivatives promote asymmetric [2+1] cycloaddition via H-bonding interactions.

Case Study: A 2024 study using indium-based catalysts achieved 98% ee in aziridine-2,3-dicarboxylate synthesis, highlighting the role of metal coordination geometry .

What analytical techniques are essential for characterizing this compound’s stability under varying conditions?

Level: Basic

Methodological Answer:

- Accelerated Stability Testing: Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks. Monitor degradation via:

- HPLC-MS: Detect decomposition products (e.g., hydrolyzed dicarboxylic acid).

- TGA/DSC: Assess thermal stability (decomposition onset >150°C).

- Kinetic Modeling: Arrhenius plots predict shelf life under standard storage conditions .

How can researchers design experiments to study the compound’s biological activity while ensuring reproducibility?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.